

Application Notes and Protocols for In Vivo Studies of GPR120 Modulators

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Compound of Interest

Compound Name: GPR120 modulator 2

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These application notes provide a comprehensive overview of the in vivo application of GPR120 modulators, with a focus on dosage, experimental design, and relevant signaling pathways. The information is intended to guide researchers in designing and executing robust preclinical studies to evaluate the therapeutic potential of GPR120 agonists.

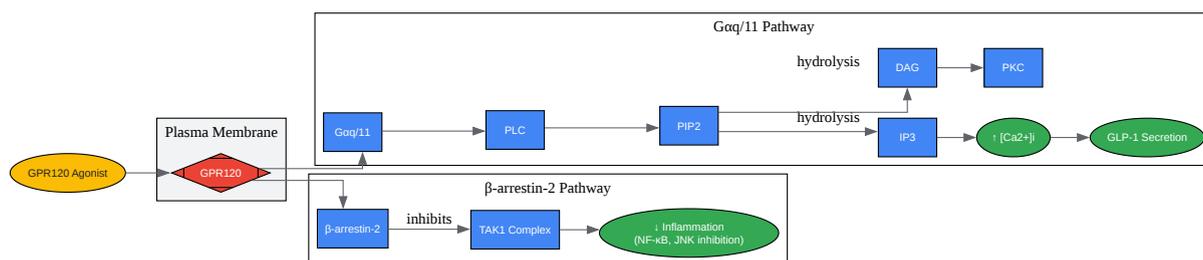
Introduction to GPR120

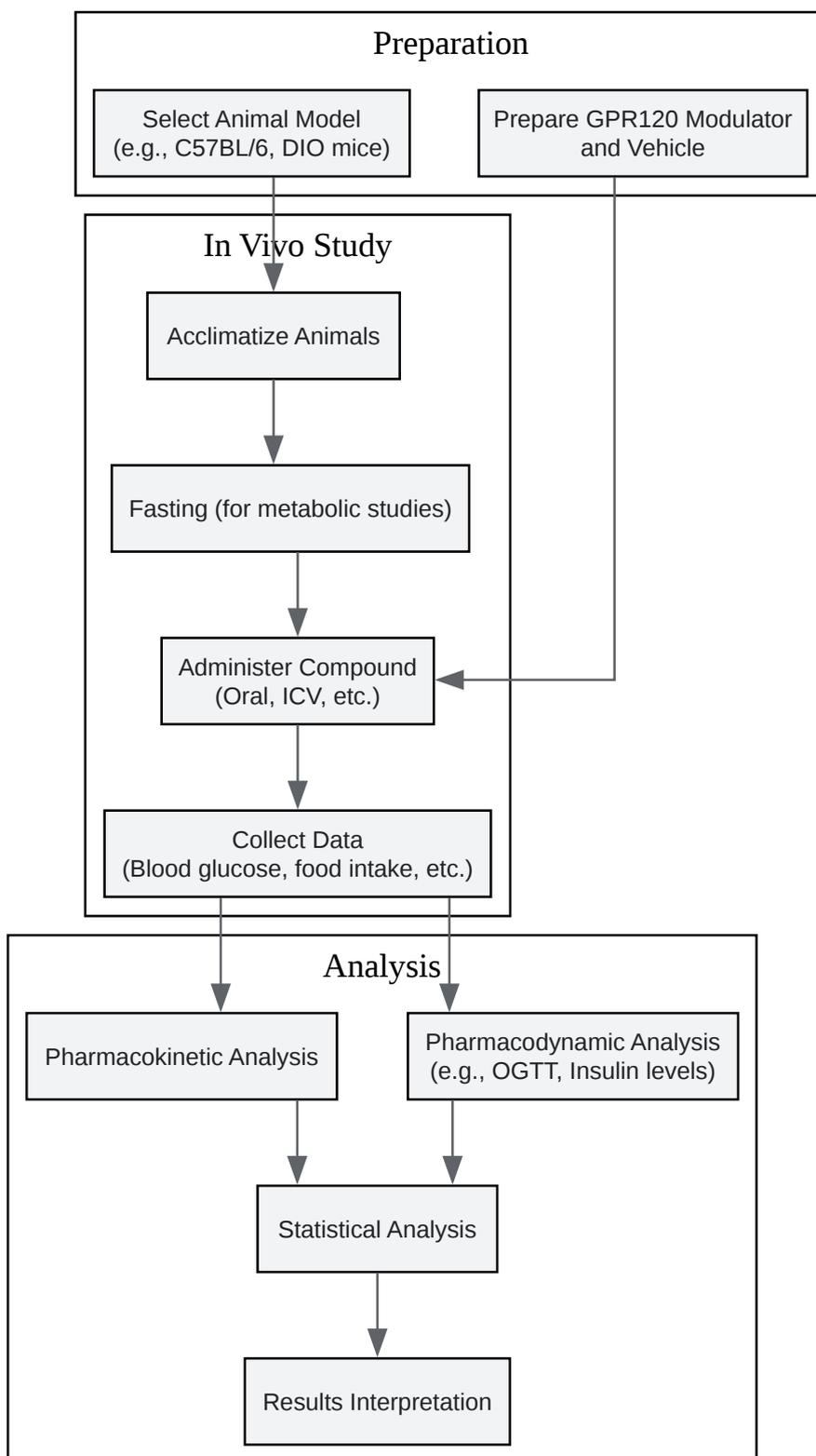
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a promising therapeutic target for metabolic and inflammatory diseases.[1][2][3][4] Activated by long-chain fatty acids, particularly omega-3 fatty acids, GPR120 is expressed in various tissues including adipose tissue, macrophages, and enteroendocrine cells.[1][2][4] Its activation triggers a cascade of intracellular signaling events that lead to potent anti-inflammatory and insulin-sensitizing effects.[1][5][6][7] Consequently, GPR120 agonists are being actively investigated for the treatment of type 2 diabetes, obesity, and other inflammatory conditions.[1][2][3]

GPR120 Signaling Pathways

GPR120 activation initiates downstream signaling through two primary pathways: Gαq/11-mediated signaling and β-arrestin-2-mediated signaling.

- **Gαq/11 Pathway:** Upon agonist binding, GPR120 couples to Gαq/11 proteins, leading to the activation of phospholipase C (PLC).[8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This pathway is primarily associated with the stimulation of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine cells.[2][8]
- **β-arrestin-2 Pathway:** GPR120 activation also promotes the recruitment of β-arrestin-2.[6][9] The GPR120/β-arrestin-2 complex can mediate anti-inflammatory effects by inhibiting TAK1 ubiquitination, thereby preventing the activation of downstream inflammatory cascades involving NF-κB and JNK.[10] This pathway is crucial for the anti-inflammatory actions of GPR120 in macrophages.





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